

Comparative In Vivo Efficacy of Tinengotinib and Pemigatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tinengotinib	
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This guide provides a detailed comparison of the in vivo efficacy of **Tinengotinib** and pemigatinib, two prominent kinase inhibitors targeting the fibroblast growth factor receptor (FGFR) pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

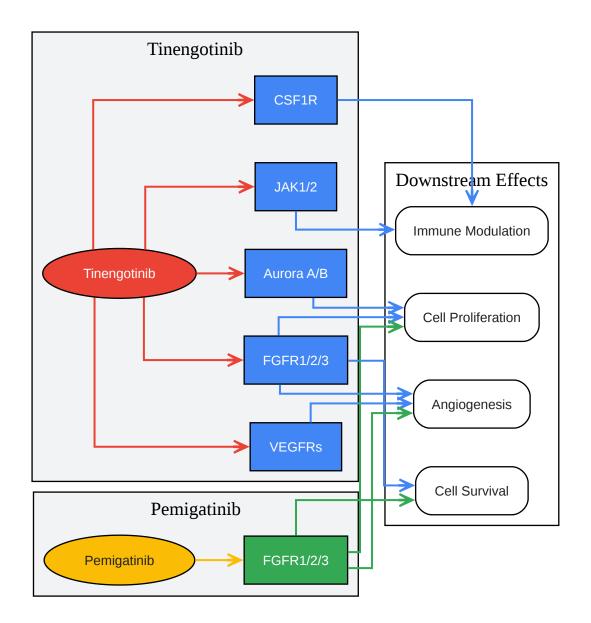
Mechanism of Action: A Tale of Two Inhibitors

Both **Tinengotinib** and pemigatinib are potent FGFR inhibitors, however, their target profiles exhibit key differences. Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[1][2] In contrast, **Tinengotinib** is a multi-kinase inhibitor with a broader spectrum of activity, targeting not only FGFR1, 2, and 3, but also Aurora A/B, vascular endothelial growth factor receptors (VEGFRs), Janus kinases (JAK1/2), and colony-stimulating factor 1 receptor (CSF1R). This multi-targeted approach suggests that **Tinengotinib** may offer a wider range of anti-tumor activity and potentially overcome resistance mechanisms that can emerge with more selective FGFR inhibitors.

A key differentiator for **Tinengotinib** is its demonstrated preclinical activity against FGFR2 gatekeeper and molecular brake mutations (e.g., V564F and N549K), which are known to confer resistance to first-generation FGFR inhibitors like pemigatinib.[3][4][5] This suggests **Tinengotinib** may be a viable therapeutic option for patients who have developed resistance to pemigatinib or other selective FGFR inhibitors.



Below is a diagram illustrating the distinct signaling pathways targeted by **Tinengotinib** and the more focused action of pemigatinib.



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Figure 1. Comparative Signaling Pathways of Tinengotinib and Pemigatinib.

Preclinical In Vivo Efficacy

Direct head-to-head in vivo studies comparing **Tinengotinib** and pemigatinib are not readily available in the public domain. However, data from separate preclinical studies in various cancer models provide insights into their respective anti-tumor activities.



Tinengotinib: In Vivo Data

In a patient-derived xenograft (PDX) model of cholangiocarcinoma with an FGFR2-BICC1 fusion, oral administration of **Tinengotinib** at 15 mg/kg demonstrated significant tumor growth inhibition.[6] Furthermore, in preclinical models of triple-negative breast cancer (TNBC), **Tinengotinib** has shown potent in vivo activity.

Tinengotinib In Vivo Efficacy Data	
Cancer Model	Triple-Negative Breast Cancer (TNBC) Xenograft (HCC1806 cell line)
Animal Model	Female nude mice
Treatment	Tinengotinib (oral, once daily)
Dosage	15 mg/kg
Key Findings	Significant tumor growth inhibition.

Pemigatinib: In Vivo Data

Pemigatinib has demonstrated robust anti-tumor activity in various xenograft models of human tumors harboring FGFR1, FGFR2, or FGFR3 alterations.[2] In a PDX model of chemorefractory cholangiocarcinoma with an FGFR2-TRA2B translocation, pemigatinib at doses of 0.3 mg/kg and 1 mg/kg resulted in significant tumor growth inhibition, with 10 out of 12 tumors showing a reduction in volume at the 1 mg/kg dose.[1]

Pemigatinib In Vivo Efficacy Data	
Cancer Model	Cholangiocarcinoma Patient-Derived Xenograft (FGFR2-TRA2B translocation)
Animal Model	Not specified
Treatment	Pemigatinib (oral)
Dosage	0.3 mg/kg and 1 mg/kg
Key Findings	Significant tumor growth inhibition; reduction in tumor volume in the majority of treated animals.



Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below is a comparative summary of the methodologies used in the preclinical evaluation of **Tinengotinib** and pemigatinib.

Tinengotinib Xenograft Study Protocol (TNBC)

- Cell Line: HCC1806 (Triple-Negative Breast Cancer)
- Animal Model: Female nude mice
- Tumor Implantation: 1 x 10⁶ HCC1806 cells inoculated subcutaneously.
- Treatment Initiation: Dosing was initiated when the mean tumor size reached approximately 100 mm³.
- Drug Administration: Tinengotinib or vehicle (0.5% methylcellulose) was administered orally once daily.
- Endpoint: Tumor growth was evaluated by measuring two perpendicular tumor diameters with calipers twice a week.

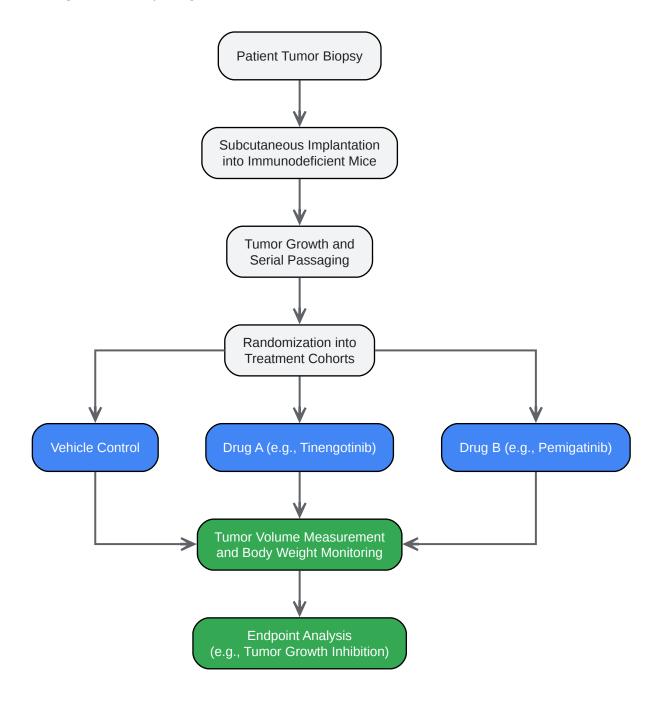
Pemigatinib Xenograft Study Protocol (Cholangiocarcinoma PDX)

- Tumor Model: Patient-derived xenograft (PDX) of chemorefractory cholangiocarcinoma with an FGFR2-TRA2B translocation.
- Animal Model: Not explicitly specified in the provided abstract, but typically immunodeficient mice (e.g., nude or SCID) are used for PDX models.
- Tumor Implantation: Subcutaneous implantation of PDX tumor fragments.
- Treatment Initiation: Not explicitly specified.
- Drug Administration: Oral administration of pemigatinib at 0.3 mg/kg and 1 mg/kg.



• Endpoint: Tumor growth inhibition was assessed over a 42-day period.

The following diagram illustrates a general workflow for a patient-derived xenograft (PDX) study, which is a common methodology for evaluating the in vivo efficacy of anti-cancer agents like **Tinengotinib** and pemigatinib.



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Figure 2. Generalized Workflow for a Patient-Derived Xenograft (PDX) Study.





Clinical Efficacy and Future Directions

Both **Tinengotinib** and pemigatinib have undergone clinical evaluation, primarily in patients with cholangiocarcinoma harboring FGFR alterations.

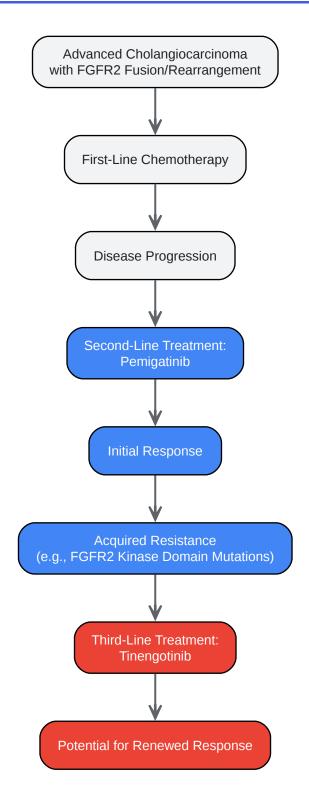
Pemigatinib is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7] In the FIGHT-202 trial, pemigatinib demonstrated an overall response rate of 35.5% in this patient population.[8]

Tinengotinib has shown promising anti-tumor efficacy in phase 1/2 clinical trials in patients with cholangiocarcinoma, including those who were refractory or had relapsed after prior treatment with an FGFR inhibitor.[3][5] In a phase 2 study, patients with FGFR2 fusions who had progressed after a prior response to an FGFR inhibitor (acquired resistance) had a partial response rate of 37.5% with **Tinengotinib**.[5]

A phase 3 clinical trial (FIRST-308) is currently underway to directly compare the efficacy and safety of **Tinengotinib** versus standard chemotherapy in patients with FGFR-altered cholangiocarcinoma that is refractory or has relapsed following treatment with a prior FGFR inhibitor. This trial will provide crucial head-to-head data to better define the clinical positioning of **Tinengotinib**.

The diagram below illustrates the logical flow of treatment and resistance in the context of these two FGFR inhibitors.





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- To cite this document: BenchChem. [Comparative In Vivo Efficacy of Tinengotinib and Pemigatinib: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827977#comparative-efficacy-of-tinengotinib-and-pemigatinib-in-vivo]

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